

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: An In-depth Technical Guide

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**. This heterobifunctional molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectral range, and polyethylene glycol (PEG) linkers to enhance solubility and reduce non-specific binding.

Core Structure and Functionality

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile tool in biological research and drug discovery. Its structure is meticulously designed for a range of applications, from fluorescent labeling of biomolecules to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

The biotin group allows for strong and specific interaction with streptavidin and its analogues, enabling applications such as affinity purification, immobilization of biomolecules, and signal amplification in various assay formats. The Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The PEG linkers (PEG4 and PEG3) are hydrophilic chains that improve the aqueous solubility of the molecule and provide spatial separation between the biotin and Cy5 moieties, reducing steric hindrance and potential quenching effects.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** is presented in the table below. It is important to note that while the excitation and emission maxima are specific to this molecule, the quantum yield and extinction coefficient are based on data for the closely related Sulfo-Cy5-PEG3-biotin and the core Cy5 dye, as specific values for the title compound are not readily available in the literature.

Property	Value	Reference
Chemical Formula	C ₅₂ H ₇₆ ClN ₅ O ₉ S	[1]
Molecular Weight	982.71 g/mol	[1]
CAS Number	2107273-68-5	[2]
Excitation Maximum (λ_{ex})	~649 nm	[3]
Emission Maximum (λ_{em})	~667 nm	[4]
Extinction Coefficient (ϵ)	~271,000 cm ⁻¹ M ⁻¹ (estimated)	[5]
Quantum Yield (Φ)	~0.28 (estimated)	[5]
Solubility	Soluble in water, DMSO, and DMF	[3]
Storage	Store at -20°C, protected from light and moisture	[3]

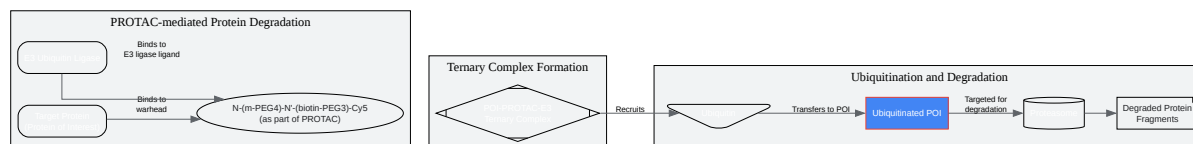
Applications in Research and Drug Development

The unique trifunctional nature of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** lends itself to a variety of cutting-edge applications.

PROTAC Linker

This molecule is increasingly utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of the target protein. The PEG linker in **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** offers the necessary flexibility and hydrophilicity to

facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The biotin and Cy5 moieties can be used for purification and visualization of the resulting PROTAC, respectively.



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PROTAC-mediated protein degradation pathway.

Fluorescent Labeling and Detection

The primary application of this molecule is as a fluorescent probe. It can be conjugated to various biomolecules, such as antibodies, proteins, or nucleic acids, that have a reactive group capable of forming a bond with the terminal functional group of the PEG chain (often an NHS ester or maleimide, which would be present on a modified version of this core structure). The biotin tag then allows for detection or purification using streptavidin-coated surfaces or beads, while the Cy5 provides a fluorescent readout.

Experimental Protocols

The following sections provide detailed methodologies for key experimental applications of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: Streptavidin-Biotin Binding Assay

This protocol describes a method to quantify the binding of biotinylated molecules to streptavidin, which can be adapted to confirm the functionality of the biotin moiety on **N-(m-**

PEG4)-N'-(biotin-PEG3)-Cy5.

Materials:

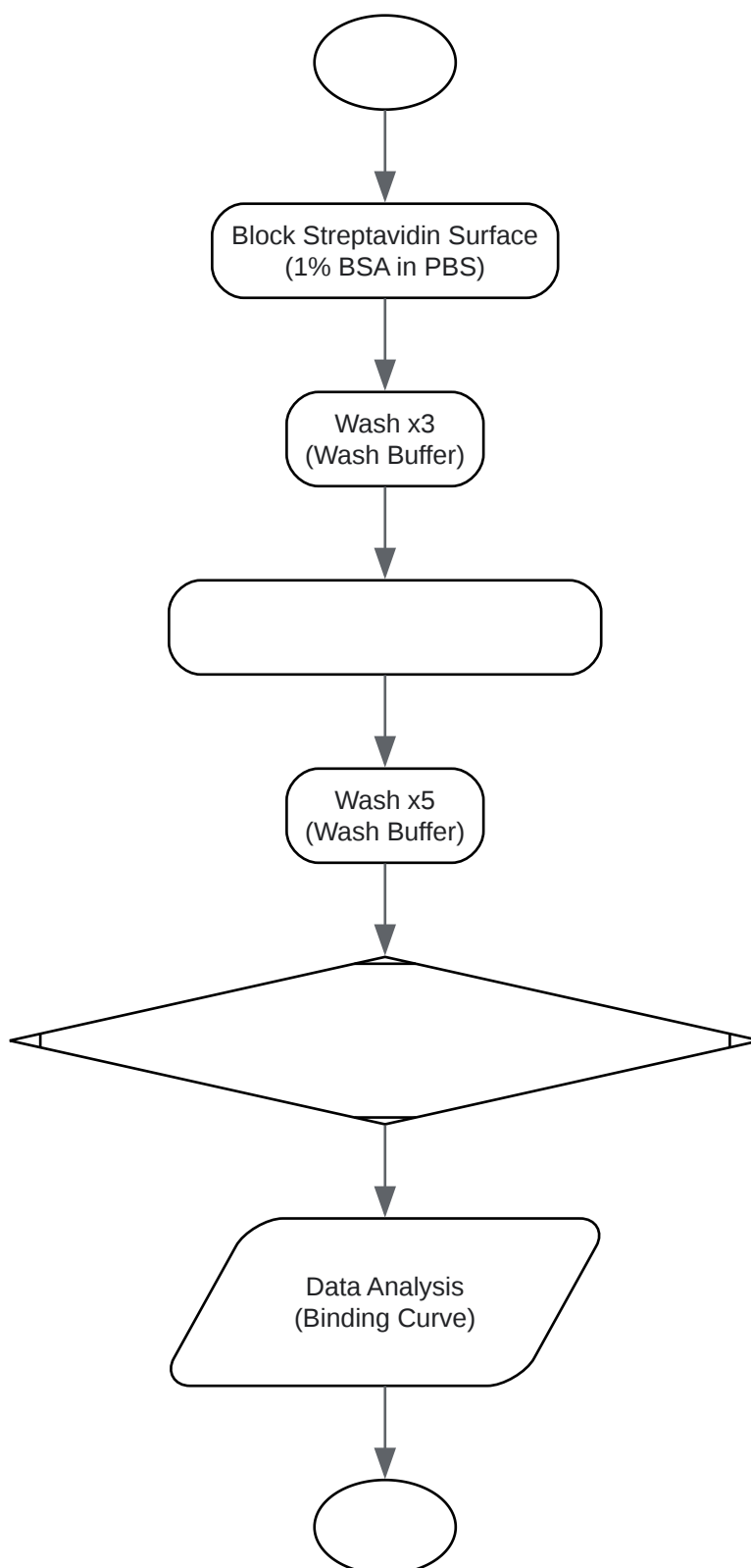
- **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**
- Streptavidin-coated microplate or magnetic beads
- Phosphate-Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA) for blocking
- Microplate reader with fluorescence detection capabilities (Excitation: ~649 nm, Emission: ~667 nm) or a magnet for bead separation
- Appropriate wash buffers (e.g., PBS with 0.05% Tween-20)

Procedure:

- Blocking: Block the streptavidin-coated wells or beads with a 1% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.
- Washing: Wash the wells or beads three times with wash buffer.
- Binding: Prepare serial dilutions of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** in PBS. Add the dilutions to the streptavidin-coated surface and incubate for 1 hour at room temperature with gentle agitation.
- Washing: Wash the wells or beads five times with wash buffer to remove any unbound probe.
- Detection:
 - For microplates, read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for Cy5.
 - For magnetic beads, resuspend the beads in PBS and measure the fluorescence of the supernatant after magnetic separation to determine the amount of bound probe, or

measure the fluorescence of the bead suspension directly if the instrument allows.

- Data Analysis: Plot the fluorescence intensity as a function of the **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** concentration to determine the binding affinity.



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Workflow for a streptavidin-biotin binding assay.

Protocol 2: Indirect Immunofluorescence Staining for Microscopy

This protocol outlines the use of a biotinylated primary antibody followed by detection with streptavidin conjugated to **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** (or the direct use of an antibody conjugated to this molecule).

Materials:

- Cells or tissue sections fixed and permeabilized appropriately
- Biotinylated primary antibody specific to the target antigen
- Streptavidin conjugated to **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** (or a primary/secondary antibody directly conjugated to the molecule)
- Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
- Wash buffer (PBS)
- Mounting medium with DAPI (for nuclear counterstaining)
- Fluorescence microscope with appropriate filter sets for DAPI and Cy5

Procedure:

- **Blocking:** Incubate the fixed and permeabilized sample with blocking buffer for 60 minutes at room temperature to block non-specific antibody binding sites.
- **Primary Antibody Incubation:** Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the sample with the primary antibody solution overnight at 4°C.
- **Washing:** Wash the sample three times for 5 minutes each with PBS.
- **Secondary Detection:** Dilute the streptavidin-Cy5 conjugate in blocking buffer. Incubate the sample with the streptavidin-Cy5 solution for 1-2 hours at room temperature, protected from light.

- Washing: Wash the sample three times for 5 minutes each with PBS, protected from light.
- Counterstaining and Mounting: Mount the sample with a mounting medium containing DAPI.
- Imaging: Acquire images using a fluorescence microscope. Use the DAPI channel to visualize nuclei and the Cy5 channel to visualize the target protein.
- Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, colocalization, or other relevant parameters.[\[6\]](#)

Protocol 3: Cell Labeling for Flow Cytometry

This protocol describes the labeling of cell surface markers for analysis by flow cytometry.

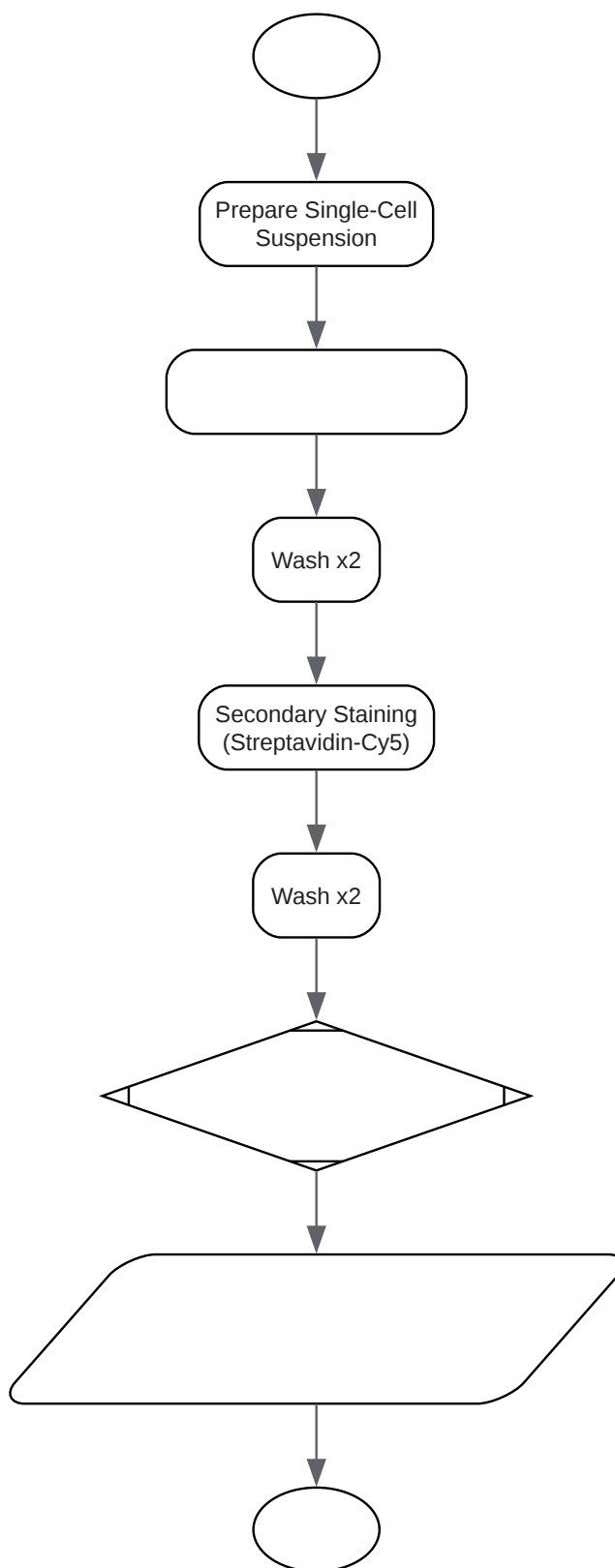
Materials:

- Single-cell suspension
- Biotinylated primary antibody against the cell surface marker of interest
- Streptavidin conjugated to **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer equipped with a laser that can excite Cy5 (e.g., 633 nm or 640 nm laser) and appropriate detectors.[\[4\]](#)

Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.
- Primary Antibody Staining: Resuspend the cells in the staining buffer containing the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.
- Washing: Wash the cells twice with cold staining buffer by centrifugation.

- Secondary Staining: Resuspend the cells in the staining buffer containing the streptavidin-Cy5 conjugate. Incubate for 30 minutes on ice, protected from light.
- Washing: Wash the cells twice with cold staining buffer.
- Acquisition: Resuspend the cells in staining buffer and acquire data on the flow cytometer.
- Data Analysis: Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo, FCS Express, CytExpert).^{[7][8]} Gate on the cell population of interest and quantify the percentage of Cy5-positive cells and their mean fluorescence intensity.



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Workflow for cell labeling and analysis by flow cytometry.

Conclusion

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a powerful and versatile chemical probe with significant applications in modern biological research and therapeutic development. Its well-defined structure, combining the specific binding of biotin, the bright fluorescence of Cy5, and the beneficial properties of PEG linkers, makes it an invaluable tool for researchers and scientists. The experimental protocols provided in this guide offer a starting point for the successful implementation of this molecule in a variety of experimental contexts. As with any reagent, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

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